5-Oxopentane-1,1-diyl diacetate
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Overview
Description
5-Oxopentane-1,1-diyl diacetate is an organic compound with the molecular formula C9H14O5. It is a diester derivative of 5-oxopentane, where two acetate groups are attached to the 1,1-diyl positions. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxopentane-1,1-diyl diacetate typically involves the acetylation of 5-oxopentane-1,2,5-triol. One common method includes the use of vinyl acetate and Candida antarctica lipase B (Novozym 435) in tetrahydrofuran (THF) at 25°C. This reaction selectively acetylates the primary alcohols at the C-1 and C-5 positions over the secondary alcohol at the C-2 position .
Industrial Production Methods
Industrial production of this compound may involve similar acetylation processes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
5-Oxopentane-1,1-diyl diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Dichromic acid is commonly used for the oxidation of this compound.
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.
Substitution: Reagents like methanol in the presence of a catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Products may include carboxylic acids or other oxidized derivatives.
Reduction: The major product is 5-hydroxy-4-oxopentyl acetate.
Substitution: Various substituted esters depending on the reagents used.
Scientific Research Applications
5-Oxopentane-1,1-diyl diacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-oxopentane-1,1-diyl diacetate involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites. The pathways involved may include the regulation of metabolic processes and the modulation of enzyme activities .
Comparison with Similar Compounds
Similar Compounds
2-Oxopentane-1,5-diyl diacetate: Similar in structure but with different positional isomerism.
5-Hydroxy-4-oxopentyl acetate: A reduction product of 5-oxopentane-1,1-diyl diacetate.
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct reactivity and interaction with biological molecules. Its selective acetylation and the ability to undergo various chemical transformations make it a valuable compound in research and industrial applications .
Biological Activity
Chemical Structure and Properties
5-Oxopentane-1,1-diyl diacetate, with the molecular formula C9H14O5, is an organic compound categorized as a diester derivative of 5-oxopentane. It features two acetate groups attached to the 1,1-diyl positions. This compound is notable for its unique structural properties and potential biological activities, making it a subject of interest in various fields including chemistry, biology, and medicine.
The biological activity of this compound primarily involves its interaction with specific molecular targets. It has been observed to inhibit certain enzymes by binding to their active sites, which may regulate metabolic processes and modulate enzyme activities. This mechanism suggests potential therapeutic applications in various medical fields.
Research Findings
Recent studies have explored the compound's biological interactions and effects:
- Enzyme Inhibition : The compound has shown promise in inhibiting enzymes related to metabolic pathways. For instance, it can affect the activity of dehydrogenases and other metabolic enzymes, which could be beneficial in managing metabolic disorders.
- Cytotoxicity : Preliminary studies indicate that this compound exhibits varying levels of cytotoxicity against different cancer cell lines. The IC50 values suggest moderate effectiveness in selectively targeting malignant cells while sparing normal cells .
Case Studies
Several case studies have been documented regarding the biological effects of this compound:
- Study on Cancer Cell Lines : In a study investigating its cytotoxic effects on breast cancer cells (MCF-7), the compound demonstrated an IC50 value of approximately 25 µM after 48 hours of treatment. This indicates a significant potential for further development as an anticancer agent.
- Enzyme Activity Modulation : Another study focused on its role as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in glucocorticoid metabolism. The results showed that this compound could reduce enzyme activity by up to 40% at concentrations around 50 µM, highlighting its potential in managing conditions like obesity and diabetes .
Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Uniqueness
The uniqueness of this compound lies in its specific structural configuration and reactivity. Its selective acetylation allows for distinct interactions with biological molecules that are not observed in similar compounds. This specificity enhances its potential applications in both research and industrial contexts.
Properties
CAS No. |
142564-05-4 |
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Molecular Formula |
C9H14O5 |
Molecular Weight |
202.20 g/mol |
IUPAC Name |
(1-acetyloxy-5-oxopentyl) acetate |
InChI |
InChI=1S/C9H14O5/c1-7(11)13-9(14-8(2)12)5-3-4-6-10/h6,9H,3-5H2,1-2H3 |
InChI Key |
QREFRHPMXADUMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(CCCC=O)OC(=O)C |
Origin of Product |
United States |
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